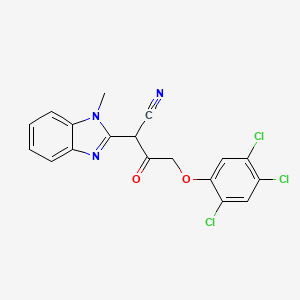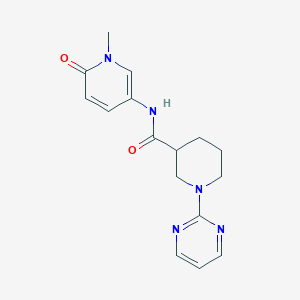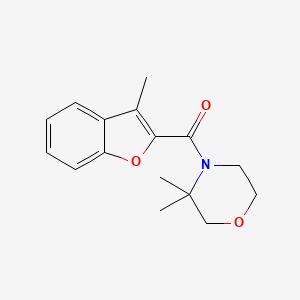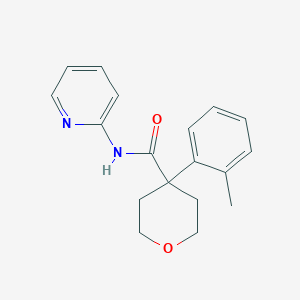
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MBTOB" and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of MBTOB is not fully understood, but it is believed to involve the inhibition of specific enzymes that are essential for the growth and development of various organisms.
Biochemical and physiological effects:
MBTOB has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In agriculture, MBTOB has been found to inhibit the growth of various weeds by interfering with their metabolic processes. In medicine, MBTOB has been shown to induce apoptosis (programmed cell death) in cancer cells. In environmental science, MBTOB has been shown to effectively remove heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBTOB in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is the potential for toxicity, which requires careful handling and disposal of the compound.
Direcciones Futuras
There are several future directions for the study of MBTOB. In agriculture, further research is needed to determine the efficacy of MBTOB against various weed species and its potential for use in integrated weed management strategies. In medicine, further research is needed to determine the mechanism of action of MBTOB and its potential for use in combination with other anticancer agents. In environmental science, further research is needed to optimize the use of MBTOB in the removal of heavy metals from contaminated water and its potential for use in other environmental remediation strategies.
In conclusion, MBTOB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of MBTOB in various fields.
Métodos De Síntesis
The synthesis of MBTOB involves a multistep process that includes the reaction of 1-methylbenzimidazole with 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with ethyl cyanoacetate. The final product is obtained by the hydrolysis of the ethyl ester group.
Aplicaciones Científicas De Investigación
MBTOB has been studied for its potential use in various fields such as agriculture, medicine, and environmental science. In agriculture, MBTOB has been found to exhibit herbicidal activity against various weeds. In medicine, MBTOB has been studied for its potential use as an anticancer agent. In environmental science, MBTOB has been studied for its potential use in the removal of heavy metals from contaminated water.
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c1-24-15-5-3-2-4-14(15)23-18(24)10(8-22)16(25)9-26-17-7-12(20)11(19)6-13(17)21/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSACSCFJOQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)

